lucibufagin C

Description

Contextualization of Lucibufagin C within Natural Products Chemistry

This compound is a naturally occurring defensive steroid produced by certain species of fireflies, such as those in the genus Photinus. pnas.orgnih.gov In the broader context of natural products chemistry, lucibufagins belong to a class of compounds known as cardiotonic steroids. nih.govresearchgate.net These types of steroids are notable for their biological activity, specifically their ability to inhibit the Na+/K+-ATPase enzyme in animals. nih.gov While the occurrence of bufadienolides—the specific subclass to which this compound belongs—is rare in the animal kingdom, they are found in fireflies, toads (family Bufonidae), and certain snakes that sequester the toxins from ingested toads. nih.gov Their presence is also documented in six plant families, highlighting a fascinating instance of convergent evolution of defensive chemicals. nih.gov The study of this compound and related compounds offers insights into the chemical diversity and biosynthetic capabilities of insects.

Historical Perspective on the Discovery and Initial Characterization of Lucibufagins

The existence of noxious, protective substances in fireflies had been suspected for some time, as various predators including lizards, birds, and mammals were observed to reject these insects. pnas.org The chemical basis for this defense was first elucidated in 1978. Researchers investigating the North American firefly species Photinus ignitus and Photinus marginellus isolated novel steroidal pyrones that proved to be deterrent in feeding tests with birds. pnas.orgnih.gov For these newly identified compounds, the term "lucibufagin" was coined, a name that reflects their firefly origin (Luci- from Lampyridae) and their structural similarity to the bufadienolides (-bufa-) found in toad venom. pnas.org This initial research established lucibufagins as a new group within the well-known bufadienolide class of cardiotonic agents. pnas.org Since their initial discovery, lucibufagins have been identified in several other firefly genera, including Lucidota, Ellychnia, and Lampyris. nih.govresearchgate.net

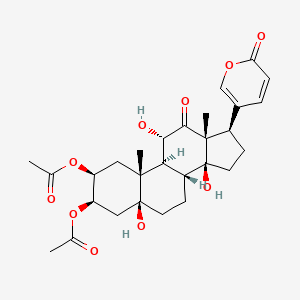

Classification of this compound as a Steroidal Lactone and Bufadienolide

This compound is chemically classified as a bufadienolide, a type of cardiotonic steroid. nih.gov Its structure is characterized by a steroid nucleus with a six-membered, doubly unsaturated lactone ring (an α-pyrone) attached at the C-17 position. pnas.orgnih.govresearchgate.net This feature distinguishes bufadienolides from cardenolides, another class of cardiotonic steroids that possess a five-membered lactone ring. nih.gov

The systematic chemical name for this compound is [(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate (B1210297). nih.gov Its chemical formula is C28H36O10. nih.gov The structure is highly oxygenated, featuring multiple hydroxyl and acetate groups, which contribute to its specific biological activity and chemical properties. nih.gov It is formally considered a steroid lactone, a 5β-hydroxy steroid, a 14β-hydroxy steroid, an 11α-hydroxy steroid, and a 12-oxo steroid, among other classifications. nih.gov

Table 1: Chemical Profile of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H36O10 |

| IUPAC Name | [(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate nih.gov |

| ChEBI ID | CHEBI:134224 nih.gov |

| PubChem CID | 15924888 nih.gov |

| Chemical Class | Steroidal Lactone, Bufadienolide nih.govnih.gov |

Significance of this compound in Chemical Ecology and Evolutionary Biology

This compound and other lucibufagins play a central role in the chemical ecology of fireflies. They function as potent defensive compounds that protect the insects from a wide range of predators. pnas.orgresearchgate.net The presence of these toxins is often linked to aposematism, where the fireflies' conspicuous bioluminescence serves as a warning signal to predators of their unpalatability. oup.com This chemical defense is present in all life stages—eggs, larvae, pupae, and adults—of some species, like the winter firefly Ellychnia corrusca, providing continuous protection. researchgate.net

From an evolutionary biology perspective, the origin of lucibufagins is a topic of significant interest. A popular hypothesis suggested that bioluminescence in fireflies originally evolved as a warning signal to advertise their toxicity. nih.govoup.com This would imply that lucibufagins evolved either before or concurrently with the ability to produce light. nih.gov However, recent phylogenetic studies challenge this, indicating that lucibufagins likely evolved only once within a specific subgroup of fireflies, much later than the origin of bioluminescence itself. nih.govoup.com This suggests that the initial function of bioluminescence may not have been as a warning signal for lucibufagin-based toxicity. nih.gov Furthermore, the defensive chemicals are sometimes transferred from males to females in the spermatophore during mating, representing a nuptial gift that can enhance the survival of the female and her offspring. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lucibufagin D |

| Lucibufagin E |

| Lucibufagin F |

| Lucibufagin G |

| Lucibufagin H |

| Lucibufagin I |

| Lucibufagin J |

| Bufalin |

| Scillarin |

| Digoxin |

| Digitoxin |

| Proscillaridin A |

| Luciferin |

| Terpinolene |

This compound is a specific chemical compound belonging to the class of bufadienolides, which are known for their defensive properties. Its presence and distribution are particularly notable within the Lampyridae family, commonly known as fireflies. This article details the origins and phylogenetic distribution of this compound, focusing on its presence in different firefly genera and life stages, as well as contrasting its occurrence with bufadienolides found in other organisms.

Structure

3D Structure

Properties

Molecular Formula |

C28H36O10 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

[(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C28H36O10/c1-14(29)37-19-11-25(3)22-18(7-9-27(25,34)12-20(19)38-15(2)30)28(35)10-8-17(16-5-6-21(31)36-13-16)26(28,4)24(33)23(22)32/h5-6,13,17-20,22-23,32,34-35H,7-12H2,1-4H3/t17-,18-,19+,20-,22-,23+,25-,26+,27+,28+/m1/s1 |

InChI Key |

DVEVNJSTCHVUOO-AXGBFFCYSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@@H]3[C@@H](CC[C@@]2(C[C@H]1OC(=O)C)O)[C@]4(CC[C@@H]([C@]4(C(=O)[C@H]3O)C)C5=COC(=O)C=C5)O)C |

Canonical SMILES |

CC(=O)OC1CC2(C3C(CCC2(CC1OC(=O)C)O)C4(CCC(C4(C(=O)C3O)C)C5=COC(=O)C=C5)O)C |

Origin of Product |

United States |

Origin and Phylogenetic Distribution of Lucibufagin C

Organismal Sources of Lucibufagin C: Fireflies (Lampyridae)

Within the Lampyridae family, the presence and origin of this compound vary among different genera. Many firefly species utilize toxic cardiotonic steroids, such as lucibufagins, as a defense mechanism against predators by inhibiting the Na+,K+-ATPase enzyme. researchgate.net

Primary Producers: Genera Photinus (P. pyralis, P. ignitus, P. marginellus)

Species within the genus Photinus are recognized as primary producers of lucibufagins, including this compound. Lucibufagins were first described in Photinus marginellus. mdpi.comresearchgate.net They have also been found in Photinus ignitus and Photinus pyralis. researchgate.netmdpi.comresearchgate.netoup.com Photinus pyralis is specifically noted as a species where this compound is produced by males. nih.gov These compounds are concentrated in the hemolymph and reproductive tissues of adult males, particularly during mating seasons.

Acquisition and Sequestration in Non-Producing Genera: Photuris

In contrast to Photinus, fireflies in the genus Photuris are unable to synthesize lucibufagins themselves. researchgate.netpnas.orgnih.gov Instead, Photuris species acquire these defensive steroids through predation on lucibufagin-producing fireflies, primarily from the genus Photinus. researchgate.netmdpi.compnas.orgnih.gov Female Photuris, sometimes referred to as "femmes fatales," lure male Photinus by mimicking their flash signals and then prey upon them. pnas.org This predation allows Photuris females to sequester lucibufagins, which they then use for their own defense and to endow their eggs with toxicity. pnas.orgresearchgate.net Studies have shown that unfed Photuris females are essentially lucibufagin-free upon emergence from the pupa, acquiring the compounds after feeding on Photinus. pnas.org

Distribution Across Firefly Life Stages: Eggs, Larvae, Pupae, and Adults

Lucibufagins have been detected in all developmental stages of fireflies that produce them, including eggs, larvae, pupae, and adults. researchgate.netoup.comnih.govresearchgate.net For instance, lucibufagins were found in Photinus pyralis larval extracts. biorxiv.orgelifesciences.org Chemical analysis of Photuris eggs has shown that females who fed on Photinus males transferred lucibufagins to their eggs. researchgate.net The presence of these defensive compounds across immature stages suggests that bioluminescence in these stages may function as an aposematic signal, warning predators of their toxicity. researchgate.netoup.com

Phylogenetic Patterns of Lucibufagin Biosynthesis within Lampyridae Subfamilies

The ability to synthesize lucibufagins appears to have a distinct phylogenetic pattern within the Lampyridae family. Research suggests that the biosynthesis of lucibufadienolides, including this compound, is primarily restricted to the subfamily Lampyrinae. mdpi.comnih.govbiorxiv.orgelifesciences.org The absence of these compounds in phylogenetically related groups like net-winged beetles (Lycidae) and in other firefly subfamilies such as Luciolinae and Lamprohizinae supports the hypothesis that the ability to produce lucibufagins arose at the base of the Lampyrinae subfamily. mdpi.com While Photuris (subfamily Photurinae) contains lucibufagins, they are acquired through sequestration rather than de novo synthesis. mdpi.comnih.gov

Table 1: Presence of Lucibufagins in Selected Lampyridae Taxa

| Taxon (Subfamily) | Lucibufagin Production (De Novo) | Lucibufagin Acquisition (Sequestration) |

| Photinus (Lampyrinae) | Yes | No |

| Lucidota (Lampyrinae) | Yes | Not specified in sources |

| Ellychnia (Lampyrinae) | Yes | Not specified in sources |

| Lampyris (Lampyrinae) | Yes | Not specified in sources |

| Photuris (Photurinae) | No | Yes (from Photinus) |

| Aquatica (Luciolinae) | No | No |

| Luciola (Luciolinae) | No | No |

| Lamprohizinae (Genera not specified) | No | No |

Comparative Analysis of Bufadienolide Occurrence in Other Taxa (e.g., Toads, Plants)

Bufadienolides are not exclusive to fireflies and are found in other organisms, most notably in toads (family Bufonidae) and certain plants. researchgate.netmdpi.commdpi.comlodz.plresearchgate.net Toads are a significant source of bufadienolides, with a wide variety of these compounds found in their skin secretions and other tissues, including ovaries and oocytes. mdpi.comlodz.plnih.gov These compounds in toads also serve a defensive purpose and can inhibit the Na+,K+-ATPase pump. mdpi.com Some snakes of the genus Rhabdophis have been shown to sequester bufadienolides by preying on toads. mdpi.comlodz.pl

In the plant kingdom, bufadienolides have been reported in several families, including Asparagaceae, Crassulaceae, Iridaceae, Melianthaceae, Ranunculaceae, and Santalaceae. mdpi.comresearchgate.net For example, plants in the genus Kalanchoe (Crassulaceae) are known to contain bufadienolides. lodz.plmdpi.com The presence of bufadienolides in such diverse taxa highlights convergent evolution of these defensive steroids in both animal and plant kingdoms. mdpi.com

Advanced Methodologies for Structural Elucidation of Lucibufagin C

Application of Advanced Spectroscopic Techniques

Spectroscopic techniques play a crucial role in the structural elucidation of lucibufagin C, offering different perspectives on its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the comprehensive structural analysis of compounds like this compound. While specific detailed NMR data for this compound (such as comprehensive proton and carbon chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments) were not extensively detailed in the provided search results, the general application of 1D and 2D NMR for lucibufagin structure determination is mentioned. researchgate.net Analysis of NMR spectra allows for the assignment of individual proton and carbon signals, revealing connectivity and the presence of characteristic functional groups such as carbonyls, hydroxyls, and acetate (B1210297) esters, as indicated by reported chemical shifts for related lucibufagins or structural features. For instance, a C-12 ketone has been associated with a δ value of 212.1 ppm, acetate esters with δ values of 170.3 (C=O) and 21.5 (CH₃), and a lactone carbonyl with a δ value of 165.8 ppm.

Mass Spectrometry (MS) Approaches

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and the differentiation of isomers. researchgate.netmdpi.comresearchgate.netresearchgate.net Various MS techniques are employed to gain comprehensive data.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS is a hyphenated technique that combines the separation power of UHPLC with the accurate mass measurement capabilities of HRMS. This approach allows for the separation of complex mixtures containing this compound from biological extracts and the precise determination of its mass-to-charge ratio ([M+H]⁺). researchgate.netresearchgate.net This accurate mass information is vital for determining the elemental composition of the compound. UHPLC-HRMS data has been used to indicate the presence of lucibufagins in firefly extracts. researchgate.net

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS)

Similar to UHPLC-HRMS, LC-HRAM-MS provides high-resolution and accurate mass data for compounds separated by liquid chromatography. This technique is particularly useful for identifying this compound and its isomers in complex biological matrices like firefly hemolymph and spermatophores. researchgate.netbiorxiv.orgmit.edu LC-HRAM-MS enables the confident identification of this compound by comparing its exact mass and retention time with known standards or databases. mit.edu For example, a diacetylated lucibufagin isomer, which would include this compound with a chemical formula of C₂₈H₃₇O₁₀ and an expected m/z of 533.2387 ([M+H]⁺), has been identified using LC-HRAM-MS with a measured m/z of 533.2385 and a low error of -0.37 ppm. elifesciences.org Targeted metabolomic analysis using LC-HRAM-MS confirmed the presence of this compound in P. pyralis spermatophores and male bodies, identified by comparing retention time, exact mass, and MS/MS fragmentation spectra. mit.eduresearchgate.net

Electrospray Ionization Quadrupole-Time of Flight Mass Spectrometry (ESI-Qq-TOF-MS)

ESI-Qq-TOF-MS is another high-resolution mass spectrometry technique used for the tentative structural elucidation of lucibufagins. mdpi.com Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this compound. The quadrupole-time of flight (Qq-TOF) mass analyzer provides both precursor ion selection and high-resolution mass analysis of fragment ions. This allows for the determination of the accurate mass of the intact molecule and provides fragmentation data in a single analysis. LC/ESI-Qq-TOF-mass spectrometry has been employed for the tentative structural elucidation of lucibufagins in beetle extracts. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment Pattern Analysis

Tandem mass spectrometry (MS/MS) is critical for obtaining structural information by fragmenting the precursor ion of this compound and analyzing the resulting fragment ions. mdpi.comresearchgate.netwikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing the presence of specific substructures and the ways in which the molecule breaks apart. MS/MS analysis is used to confirm the identity of this compound by comparing its fragmentation pattern to known spectra or by interpreting the fragmentation pathways to deduce structural features. mit.eduresearchgate.net Hierarchical clustering of MS/MS spectra has been used to identify key fragmentation patterns for lucibufagins and to differentiate structural isomers. researchgate.netnih.gov For this compound, the protonated molecule ([M+H]⁺) at m/z 533.2386 has been extensively studied by MS/MS, and common fragments related to the lucibufagin backbone, particularly the characteristic six-member lactone ring, are used for screening and identification. nih.gov Analysis of MS/MS fragment peak lists helps in differentiating isomers based on characteristic fragment peaks.

Data Table: Representative LC-HRAM-MS Data for a Diacetylated Lucibufagin Isomer (including this compound)

| Assigned Ion Identity | Ion Type | Chemical Formula | Expected m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | m/z Error (ppm) | Retention Time (mins) |

| Diacetylated lucibufagin isomer 1 | [M+H]⁺ | C₂₈H₃₇O₁₀ | 533.2387 | 533.2385 | -0.37 | 15.1 |

| Diacetylated lucibufagin isomer 2 | [M+H]⁺ | C₂₈H₃₇O₁₀ | 533.2387 | 533.2385 | -0.37 | 15.4 |

Note: This table presents data for diacetylated lucibufagin isomers, which include this compound. The retention times may vary depending on the specific chromatographic conditions used. elifesciences.org

Detailed Research Findings:

Research employing these advanced spectroscopic techniques has been instrumental in identifying and characterizing this compound in various firefly species. LC-HRAM-MS analysis of P. pyralis extracts has identified this compound based on its exact mass, retention time, and characteristic MS/MS fragmentation pattern. mit.eduresearchgate.net Studies using LC-HRAM-MS and MS/MS have also expanded the known profile of lucibufagins, differentiating various isomers based on their fragmentation patterns and accurate masses. researchgate.netnih.gov For instance, hierarchical clustering of MS/MS spectra has increased the number of identified lucibufagins from 17 to 29 distinct compounds, highlighting the power of this approach in discovering novel structural variations within this class. researchgate.netnih.gov UHPLC-HRMS has confirmed the presence of lucibufagins in different firefly life stages and species. researchgate.netresearchgate.net

Chemoinformatic and Computational Approaches for Structural Confirmation and Isomer Differentiation

Chemoinformatic and computational methods are essential for complementing experimental data in the structural characterization of complex natural products like this compound and its isomers. These approaches aid in validating proposed structures, predicting properties, and distinguishing between closely related compounds that may be difficult to resolve solely through experimental techniques.

One significant application of computational methods in the study of lucibufagins involves the analysis of mass spectrometry data. Hierarchical clustering techniques applied to MS/MS spectra have been instrumental in expanding the known profiles of lucibufagins. researchgate.net This analytical approach is crucial for understanding the diversity and structural variations within this class of compounds. For instance, a study utilizing hierarchical clustering of MS/MS spectra from Photinus pyralis hemolymph was able to expand the number of putatively identified lucibufagin isomers. researchgate.netnih.gov

Computational tools are also used for predicting the molecular formula and analyzing fragmentation patterns in MS/MS data. Software like MZmine2 is used for processing and visualizing mass spectrometry data, including the extraction and alignment of features. nih.govjove.com Chemical formula prediction can be assigned to precursor ions, and predictions for product ions can also be performed computationally. elifesciences.orgnih.gov Accurate mass measurements and the analysis of fragmentation patterns, including common fragments containing the characteristic six-member lactone ring of lucibufagins, are crucial for confirming the presence and identifying variations within the lucibufagin class. nih.gov

Differentiating structural isomers of this compound can be challenging experimentally due to their identical elemental composition and very similar fragmentation patterns. jove.com Computational approaches, coupled with advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRAM-MS), are employed for this purpose. Hierarchical clustering of MS/MS spectra, with parameters such as mass tolerance (e.g., ≤10 ppm) and retention time alignment (e.g., ΔRT < 2 min), is used to differentiate structural isomers. Software tools are critical for spectral similarity searches and fragment pattern analysis, where fragment peaks corresponding to the lucibufagin backbone and various substitutions (like acetylation) can help distinguish isomers.

While specific detailed research findings focusing solely on the chemoinformatic differentiation of this compound isomers were not extensively detailed in the search results beyond the general methodologies, the application of these techniques to the broader class of lucibufagins, including the identification of numerous putative isomers, underscores their importance. researchgate.netnih.gov The expansion of known lucibufagin profiles from 17 to 29 distinct compounds using hierarchical clustering techniques applied to MS/MS spectra highlights the power of these computational approaches in discovering and characterizing the structural diversity within this group. researchgate.net

Computational studies, such as molecular docking analyses, have also been used to investigate the interaction of bufadienolides (the structural class to which lucibufagins belong) with biological targets like Na+/K+-ATPase. au.dkjyoungpharm.orgjyoungpharm.org While these studies often focus on related bufadienolides like bufalin, the methodologies employed, including the prediction of binding poses and analysis of interactions, are relevant to understanding the behavior of this compound at a molecular level and can indirectly support structural confirmation and the study of structure-activity relationships. jyoungpharm.orgjyoungpharm.orgnih.gov

The integration of experimental data from techniques like LC-MS/MS and NMR with chemoinformatic tools and computational modeling is a powerful strategy for the comprehensive structural elucidation and isomer differentiation of complex natural products like this compound.

Data Table: Analytical Parameters for Isomer Differentiation

| Analytical Technique | Key Parameters for Isomer Differentiation | Software Tools Mentioned |

| LC-HRAM-MS + MS/MS Clustering | Mass tolerance ≤10 ppm, Retention time alignment (ΔRT < 2 min) | MZmine2, UNIFI |

| MS/MS Spectral Analysis | Hierarchical clustering of spectra, Fragment pattern analysis | BioDendro, FBMN |

Data Table: Lucibufagin Isomer Expansion via Clustering

| Study | Initial Known Lucibufagins | Expanded Putative Lucibufagin Isomers | Method |

| Hierarchical clustering of MS/MS spectra from Photinus pyralis hemolymph researchgate.netnih.gov | 17 | 29 | Hierarchical clustering of MS/MS spectra |

Biosynthetic Pathways and Genetic Determinants of Lucibufagin C

Proposed Origin from Dietary Steroids (e.g., Cholesterol-Derived Precursors)

The most widely accepted hypothesis for the biosynthetic origin of lucibufagins, including lucibufagin C, is from dietary steroids, such as cholesterol or cholesterol-derived precursors. smolecule.comelifesciences.orgbiorxiv.orgpnas.orgresearchgate.netroyalsocietypublishing.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net This is supported by the fact that insects are generally considered incapable of de novo steroid biosynthesis from non-steroidal precursors. pnas.org The structural similarity of lucibufagins to other cardiotonic steroids, like bufadienolides produced by toads from ingested cholesterol, further strengthens this hypothesis. pnas.orgroyalsocietypublishing.org

Enzymatic Transformations in this compound Biosynthesis

Following the uptake of dietary steroids, a series of enzymatic transformations are proposed to convert these precursors into the complex structure of this compound. While the specific enzymes involved are still under investigation, key steps are thought to include hydroxylations, acetylations, and the formation of the characteristic pyrone moiety. elifesciences.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

Hydroxylation reactions, which introduce hydroxyl (-OH) groups to the steroid backbone, and acetylation reactions, which add acetyl groups, are crucial steps in the proposed lucibufagin biosynthetic pathway. elifesciences.orgbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net These modifications contribute to the specific functionalization pattern observed in this compound, which includes multiple hydroxyl groups and an acetoxy group. smolecule.com

A defining feature of lucibufagins is the presence of a six-membered lactone ring, known as a pyrone moiety, attached to the steroid core. smolecule.compnas.orgnih.gov The formation of this side-chain oxidative pyrone is considered a key enzymatic step in the biosynthesis of lucibufagins from their steroid precursors. elifesciences.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

Identification and Characterization of Candidate Genes and Enzyme Families

Genomic studies have begun to shed light on the potential genetic determinants involved in lucibufagin biosynthesis.

Cytochrome P450 enzymes (P450s) are a large family of enzymes known for their diverse roles in the metabolism and diversification of organic substrates, including steroids. elifesciences.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netpromega.compromega.combmglabtech.com Due to their involvement in oxidative reactions, P450s have been hypothesized to catalyze several steps in the proposed lucibufagin biosynthetic pathway. elifesciences.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net

Notably, genomic analysis of Photinus pyralis has revealed a unique expansion of the CYP303 family within its genome. elifesciences.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org While most sequenced winged-insect genomes and related beetle species typically contain only a single CYP303 family gene, P. pyralis possesses 11 CYP303 genes and two pseudogenes. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org This expansion in the CYP303-P450 family correlates with the presence and content of lucibufagins in P. pyralis. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This suggests that members of the expanded CYP303 family may play a significant role in the oxidative steps required for lucibufagin biosynthesis. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.gov

Genomic analysis of P. pyralis has provided further insights into the genetic basis of lucibufagin production. The expanded CYP303 genes are found in multiple gene clusters on linkage group 9, supporting their origin via tandem duplication events. elifesciences.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org While the complete gene cluster responsible for the entire lucibufagin biosynthetic pathway has not been fully identified, the clustering of these candidate CYP303 genes provides a starting point for further investigation into the genetic organization of this pathway. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The presence of lucibufagins in P. pyralis larvae, but not in the related species Aquatica lateralis, suggests that the lucibufagin biosynthetic pathway is either a derived trait in certain firefly taxa or an ancestral trait that has been lost in others. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net

Here is a summary of the identified gene family expansion:

| Firefly Species | Number of CYP303 Genes |

| Photinus pyralis | 11 |

| Aquatica lateralis | 1 |

| Ignelater luminosus | 1 |

| Most winged insects | 1 |

Further detailed research findings from genomic analysis highlight the significant difference in CYP303 gene copy numbers between lucibufagin-producing and non-producing fireflies, strongly implicating this gene family in the biosynthetic process. elifesciences.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org

Investigation of Biological Activities and Mechanisms of Action of Lucibufagin C

Structure-Activity Relationship (SAR) Studies of Lucibufagin C and its Analogs

This compound is a defensive steroid lactone produced by fireflies, belonging to the class of bufadienolides nih.gov. Bufadienolides are characterized by a steroid core and a six-membered lactone ring at the C-17 position nih.gov. The biological activities of bufadienolides, including lucibufagins, are largely attributed to their ability to inhibit the Na+/K+-ATPase enzyme researchgate.netresearchgate.netnih.gov. This enzyme is crucial for maintaining cellular electrochemical gradients and is a key target for cardiotonic steroids researchgate.netresearchgate.net.

The structure-activity relationship of cardiotonic steroids, in general, is well-established, with specific features of the steroid core and the lactone ring being critical for their binding affinity and inhibitory potency towards Na+/K+-ATPase. For bufadienolides, the presence and orientation of hydroxyl groups, the stereochemistry of the steroid ring junctions, and the nature of the lactone ring are known to influence their interaction with the enzyme.

This compound possesses specific structural features, including hydroxyl groups at the 5β, 11α, and 14β positions, acetate (B1210297) groups at C-3 and C-2, a ketone at C-12, and the characteristic six-membered pyranone ring at C-17 nih.gov. These functional groups and their spatial arrangement contribute to its biological activity.

Research indicates that lucibufagins, as a group, demonstrate cytotoxic effects against various cancer cell lines, a property linked to their inhibition of Na+/K+-ATPase, which can lead to apoptosis in tumor cells . The specific SAR for this compound compared to its closely related analogs (such as lucibufagin A and B) and other homologs found in fireflies is an area of ongoing investigation.

While detailed comparative SAR data for a wide range of synthetic or naturally occurring this compound analogs is not extensively documented in the immediately available literature, studies on firefly defensive chemistry have identified various lucibufagin homologs with structural differences. For instance, one homolog of this compound has been identified with a third acetate substituent, and another with two additional double bonds in the steroid core nih.gov. These structural variations are likely to influence their potency and specificity towards Na+/K+-ATPase isoforms or other potential biological targets.

The core bufadienolide structure is fundamental for the inhibitory activity against Na+/K+-ATPase researchgate.netresearchgate.netnih.gov. Modifications to the steroid skeleton or the lactone ring can alter the binding affinity and, consequently, the biological effects. For example, the stereochemistry of the hydroxyl groups and the presence of additional substituents can impact the molecule's interaction within the enzyme's binding site. The insensitivity of ATPα in LBG-containing fireflies suggests that specific amino acid substitutions in the enzyme can affect its interaction with these toxins, highlighting the molecular details involved in the SAR at the target level nih.gov.

Further detailed SAR studies involving a systematic evaluation of this compound analogs with specific structural modifications are needed to fully elucidate the relationship between their chemical structures and their biological activities, particularly concerning their potency and selectivity towards different cellular targets and Na+/K+-ATPase isoforms. Such studies could provide valuable insights for the development of novel therapeutic agents based on the lucibufagin scaffold.

Chemical Synthesis and Derivatization Studies of Lucibufagin C

Strategies for Total Synthesis of Lucibufagin C

The primary understanding of this compound synthesis comes from investigations into its biosynthesis within fireflies. The proposed biosynthetic pathway is thought to originate from cholesterol, a common steroid precursor. researchgate.netresearchgate.netnih.gov This natural synthesis is hypothesized to involve a series of enzymatic transformations, including hydroxylations at specific positions on the steroid core, acetylations of hydroxyl groups, and the oxidative formation of the characteristic α-pyrone ring at the C-17 position. researchgate.netresearchgate.net

Semi-Synthetic Approaches for this compound Derivatives

Semi-synthetic approaches for obtaining this compound derivatives would typically involve starting with naturally isolated this compound or a closely related precursor and performing targeted chemical modifications. While specific laboratory-based semi-synthetic procedures for this compound were not detailed in the search results, the natural world provides examples of how lucibufagins can be transformed.

Predatory fireflies from the genus Photuris, which sequester lucibufagins by consuming Photinus species, are known to metabolize these compounds. biorxiv.org These metabolic transformations can include processes such as glycosylation and oxidation, which alter the polarity and potentially the biological activity of the lucibufagins. biorxiv.org These natural biotransformations suggest potential avenues for semi-synthetic modifications, where enzymatic or chemical methods could be employed to introduce similar functional group changes to isolated this compound.

The identification of a this compound homolog with an additional acetoxy substituent (a tri-acetylated derivative) also points to acetylation as a possible semi-synthetic modification to the lucibufagin scaffold. pnas.org This indicates that the hydroxyl groups on the molecule are amenable to chemical modification, potentially leading to a range of ester derivatives with altered properties.

Methodologies for Structural Modification and Diversification of the Lucibufagin Scaffold

The lucibufagin scaffold, as a member of the bufadienolide class of steroids, shares structural features with other cardiotonic steroids. Research on bufadienolides from other sources, such as toads, has explored structural alterations, often via biotransformation, to develop derivatives with modified biological profiles. researchgate.net These studies highlight the potential for diversifying the bufadienolide scaffold through targeted modifications.

For the lucibufagin scaffold, potential methodologies for structural modification and diversification could involve reactions targeting its key functional groups: the hydroxyl groups, the acetate (B1210297) esters, the ketone, and the α-pyrone ring. Modifications could include esterification or etherification of the hydroxyl groups, hydrolysis or transesterification of the acetate groups, reduction or selective oxidation of the ketone, and reactions involving the α-pyrone system.

Advanced Research Methodologies Applied to Lucibufagin C Study

Metabolomic Profiling and Targeted Analysis in Biological Samples

Metabolomic profiling and targeted analysis are crucial for identifying and quantifying lucibufagin C within biological matrices such as firefly tissues and life stages. This compound is cataloged in metabolite databases like the Metabolomics Workbench, indicating its characterization within metabolomic studies. elifesciences.org

Mass spectrometry-based techniques, including liquid chromatography coupled with mass spectrometry (LC-MS), are fundamental to these analyses. These methods enable the assessment of the presence and distribution of lucibufagins in different tissues and across various life stages of fireflies. elifesciences.org While untargeted metabolomic profiling provides a broad overview of metabolites present in a sample, targeted analysis focuses on the specific detection and quantification of compounds like this compound. researchgate.netchemecol.orgresearchgate.net This targeted approach is particularly well-suited for identifying and measuring a defined set of metabolites with high sensitivity and specificity. researchgate.net The application of LC-MS based metabolomics allows for comprehensive metabolite profiling in biological samples, providing detailed information about the chemical composition related to defensive compounds. researchgate.net Studies on other bufadienolides in biological samples, such as toad venom, demonstrate the effectiveness of LC-MS based targeted and untargeted approaches for analyzing these types of steroids in complex biological matrices. researchgate.netchemecol.orgresearchgate.net

Genomic and Transcriptomic Approaches for Gene Expression and Regulation

Genomic and transcriptomic studies are employed to investigate the genetic basis of this compound biosynthesis and its regulation in fireflies. Transcriptomic analyses, which examine the RNA molecules produced in specific cells or tissues, have been used in fireflies to identify putative enzymes involved in metabolic pathways. elifesciences.org These studies have hypothesized a link between the metabolism of lucibufagins and the expansion of specific gene families, such as a cytochrome P450 gene (CYP303) observed in P. pyralis. nih.govelifesciences.org The CYP303 gene is uniquely expanded in the Lampyrinae firefly subfamily, suggesting its potential role in the biosynthesis or metabolism of lucibufagins. elifesciences.org

Genomic resources for fireflies are increasingly available, facilitating the study of the genetic underpinnings of various traits, including the production of defensive compounds. mdpi.com Comparative transcriptomics, which involves comparing gene expression patterns across different species or conditions, can help identify genes potentially involved in lucibufagin production or regulation. mdpi.com While some genomic and transcriptomic work in fireflies has focused on traits like bioluminescence and predatory behavior, the methodologies are applicable to understanding the genetic mechanisms behind defensive chemistry. nih.govelifesciences.orgmdpi.com Research into the genomic basis of resistance to bufadienolides in predators of bufadienolide-producing animals also highlights the utility of genomic approaches in the broader context of these compounds. diva-portal.org

Bioassay Development for Assessing Ecological and Mechanistic Effects

Bioassays are developed and utilized to assess the ecological and mechanistic effects of this compound. Ecologically, lucibufagins are known to function as defensive steroids, rendering fireflies unpalatable to potential predators such as spiders and birds. nih.govchemecol.org This unpalatability itself represents a form of ecological bioassay, observed through predator-prey interactions in nature.

Beyond direct predator deterrence, bioassays can be designed to investigate the specific mechanistic effects of this compound at a cellular or molecular level. While the provided search results specifically mention the use of an MTT bioassay to assess the anti-tumor activity of bufadienolides from toads science.gov, similar in vitro or in vivo bioassays could be adapted to study the specific biological activities of this compound. These could include assays to evaluate its effects on taste receptors, its toxicity to specific predator cells, or its interactions with relevant biological pathways. The development of targeted bioassays allows for a more precise understanding of how this compound exerts its defensive effects and any other potential biological activities.

Chemogeographical and Ecological Contextualization using Museum Specimens

Chemogeographical and ecological contextualization involves studying the variation in chemical composition of organisms across different geographical areas and ecological niches. While direct information on the use of museum specimens for studying this compound chemogeography was not found in the provided search results, museum collections are invaluable resources for such studies.

Museum specimens of fireflies, collected from diverse locations and time periods, can potentially be analyzed for their lucibufagin content using sensitive analytical techniques like mass spectrometry. This allows researchers to map the distribution of this compound and other related compounds across different firefly populations and species. By correlating the chemical profiles with the geographical origin and ecological data associated with the museum specimens (e.g., habitat type, collection date), researchers can gain insights into the environmental and evolutionary factors that influence the production and variation of lucibufagins. Studies on the chemical variation of other defensive compounds in animals across different habitats demonstrate the principle of ecological contextualization of chemical profiles. chemecol.org Analyzing historical specimens can also provide a temporal dimension, revealing changes in defensive chemistry over time.

Future Research Directions and Unanswered Questions in Lucibufagin C Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

Despite progress, the complete biosynthetic pathway of lucibufagin C in fireflies remains largely unresolved. biorxiv.orgresearchgate.net It is hypothesized to originate from cholesterol through a series of enzymatic modifications, including hydroxylations, acetylations, and the formation of the side-chain oxidative pyrone ring. biorxiv.orgresearchgate.net Future research needs to identify the specific enzymes involved in each step of this pathway. Studies have implicated cytochrome P450 enzymes, particularly an expanded CYP303 family in Photinus pyralis, as potentially underlying several oxidative reactions in lucibufagin biosynthesis. biorxiv.orgresearchgate.netresearchgate.net Further investigation is required to confirm the precise roles of these enzymes and to identify other enzymatic machinery involved. Understanding the regulatory mechanisms that control this compound production, including genetic and environmental factors, is also a critical area for future study. researchgate.net This includes exploring how the expression of biosynthetic genes is regulated and how environmental cues might influence toxin production.

Comprehensive Structural Characterization of Novel Lucibufagin Analogs and Homologs

The lucibufagins are a group of related compounds, and advancements in analytical techniques like mass spectrometry have expanded the known profiles of these compounds. researchgate.net Hierarchical clustering of MS/MS spectra has been shown to be effective in identifying new lucibufagin compounds, expanding the number of identified lucibufagins from 17 to 29 in Photinus pyralis. researchgate.net Comprehensive structural characterization of these newly identified analogs and homologs is essential. This involves detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), to elucidate their full chemical structures. Understanding the structural diversity within the lucibufagin class can provide insights into structure-activity relationships and potential variations in their biological functions.

Detailed Molecular and Cellular Investigations of NKA Inhibition and Resistance Mechanisms

This compound, like other bufadienolides, is known to inhibit the Na⁺/K⁺-ATPase (NKA) enzyme. researchgate.net This inhibition is crucial to its toxicity and its role as a defensive compound. Future research should delve deeper into the molecular and cellular mechanisms of this interaction. This includes detailed studies on the binding kinetics and specific binding sites of this compound on the NKA enzyme. Furthermore, investigating the mechanisms of resistance to this compound in fireflies that produce or sequester these toxins is vital. princeton.edunih.gov Studies have shown that predatory Photuris fireflies, which consume lucibufagin-containing Photinus fireflies, have evolved adaptive mutations in their NKA alpha subunit (ATPα) to resist cardiac glycoside binding. princeton.edunih.gov Gene duplication and neofunctionalization of ATPα have been observed in Photuris, leading to resistant paralogs. princeton.edunih.gov Future research can further explore the molecular basis of this resistance, including the specific amino acid changes in ATPα that confer insensitivity to lucibufagins and how these resistant and sensitive paralogs are differentially expressed in various tissues. princeton.edunih.gov

Deeper Exploration of Ecological Interactions and Evolutionary Adaptations related to this compound

This compound plays a significant role in the ecological interactions of fireflies, particularly in predator-prey dynamics. smolecule.com It acts as a defensive deterrent against vertebrates like birds. wikipedia.org However, invertebrates such as spiders and assassin bugs may still prey on fireflies. thecanadianencyclopedia.ca The sequestration of lucibufagins by predatory Photuris females from Photinus males is a well-documented example of chemical defense acquisition. smolecule.comwikipedia.org Future research should explore the broader ecological implications of this compound, including its role in other interspecies interactions and its influence on community structure. smolecule.com Investigating the evolutionary adaptations related to this compound production and resistance in different firefly lineages and their predators is also crucial. biorxiv.orgresearchgate.netprinceton.edunih.govelifesciences.orgresearchgate.net This includes understanding the phylogenetic distribution of lucibufagin biosynthesis and the evolutionary history of NKA resistance in fireflies. biorxiv.orgresearchgate.netnih.govelifesciences.org Studies suggest that lucibufagin biosynthesis may have evolved in particular firefly taxa, such as the subfamily Lampyrinae. biorxiv.orgelifesciences.orgnih.govmdpi.com Exploring the potential co-evolutionary arms race between fireflies and their predators in the context of this compound is a promising area. researchgate.net

Development of Novel Research Tools and Methodologies for this compound Analysis

Advancements in the study of this compound are closely tied to the development of sophisticated analytical techniques. While LC-HRAM-MS and hierarchical clustering have been instrumental in identifying and characterizing lucibufagins, further development of novel research tools and methodologies is needed. researchgate.net This includes refining extraction and purification methods for different firefly life stages and tissues. Developing more sensitive and specific analytical techniques for quantifying this compound and its metabolites in biological samples is also important. mdpi.com Furthermore, the creation of standardized bioassays to evaluate the toxicity and ecological effects of this compound and its analogs would facilitate comparative studies. Computational tools and databases for analyzing metabolomics data and predicting the properties of novel lucibufagin structures can also accelerate research in this field. researchgate.netoup.com

Theoretical Implications for Natural Product Discovery and Bioactive Compound Research

Research on this compound has broader theoretical implications for the fields of natural product discovery and bioactive compound research. As a defensive steroid lactone with potent NKA inhibitory activity, this compound serves as a model for understanding the evolution and ecological roles of such compounds. researchgate.net Future research can explore how the study of this compound can inform the search for other novel bioactive compounds from natural sources. Understanding the biosynthetic pathways and evolutionary history of lucibufagins can provide insights into the diversification of specialized metabolites in insects. biorxiv.orgresearchgate.netresearchgate.net The mechanisms of NKA inhibition and resistance observed with this compound can also contribute to the development of new therapeutic strategies targeting this enzyme, potentially relevant to conditions where NKA activity is dysregulated. researchgate.netprinceton.edu The ecological context of this compound production and sequestration highlights the importance of considering ecological interactions in the discovery and evaluation of natural products. smolecule.comresearchgate.net

Conclusion

Summary of Current Understanding of Lucibufagin C

This compound is a defensive steroid lactone primarily produced by male fireflies of the species Photinus pyralis. nih.govsmolecule.comebi.ac.uk It is classified as a 5beta-hydroxy steroid, a steroid ester, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid, a 12-oxo steroid, and a member of the 2-pyranone family, deriving from a 5beta-bufanolide (B1231091) hydride. nih.govsmolecule.com Its molecular formula is C₂₈H₃₆O₁₀, with a molecular weight of approximately 532.6 g/mol . nih.govsmolecule.com

The primary known biological role of this compound is as a defensive agent against predators. smolecule.com It contributes to making fireflies unpalatable to vertebrates such as birds, potentially causing emetic effects. mdpi.compnas.org This defensive property is crucial for firefly survival. smolecule.com Lucibufagins, including this compound, are found in various developmental stages of fireflies, including eggs, larvae, and pupae, and can be exuded in hemolymph via reflex bleeding upon stimulation. mdpi.comresearchgate.net

This compound is a member of the cardiotonic steroids, specifically the bufadienolides, which are known to inhibit the Na⁺/K⁺-ATPase enzyme. mdpi.comresearchgate.netoup.com This inhibition is considered a key mechanism behind their toxicity and biological activity. mdpi.comoup.com While primarily known for their occurrence in toads and certain plants, bufadienolides are rare in animals outside of fireflies and some snakes that sequester them. mdpi.comnih.gov

Research has also indicated potential pharmacological applications for this compound and other bufadienolides, particularly their antitumor properties. nih.gov Studies have shown cytotoxic effects against various cancer cell lines, suggesting that the inhibition of Na⁺/K⁺-ATPase could lead to apoptosis in tumor cells. Cardiotonic effects, similar to other bufadienolides traditionally used to enhance cardiac contractility, may also be associated with this compound.

This compound has been detected in the spermatophores and male bodies of Photinus pyralis, suggesting a role beyond just defense against external predators, potentially influencing postcopulatory interactions. mit.edu Female Photuris fireflies can acquire lucibufagins by preying on Photinus males, gaining defensive benefits. mdpi.comwikipedia.org

Here is a summary of some key properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₁₀ | nih.govsmolecule.com |

| Molecular Weight | 532.6 g/mol | nih.govsmolecule.com |

| PubChem CID | 15924888 | nih.govwikipedia.orgwikidata.org |

| ChEBI ID | CHEBI:134224 | nih.govebi.ac.ukwikipedia.org |

| Primary Source | Photinus pyralis (male fireflies) | nih.govsmolecule.comebi.ac.uk |

| Chemical Class | Steroid Lactone, Bufadienolide | nih.govsmolecule.commdpi.comwikipedia.org |

| Key Activity | Defensive against predators, Na⁺/K⁺-ATPase inhibition | smolecule.commdpi.comoup.com |

Outlook on Future Contributions of this compound Research to Chemical Biology and Ecology

Future research on this compound holds promise for significant contributions to both chemical biology and ecology. In chemical biology, further investigation into the precise mechanisms of this compound's interaction with Na⁺/K⁺-ATPase could provide deeper insights into ion transport regulation and the pathophysiology of diseases where this enzyme is implicated, such as certain cancers. oup.comnih.gov Elucidating the detailed structure-activity relationships of this compound and its related lucibufagins could guide the design of novel compounds with tailored inhibitory effects for potential therapeutic applications, particularly in oncology. Understanding its biosynthesis from dietary steroids in fireflies could also open avenues for synthetic or semi-synthetic production methods. smolecule.com

From an ecological perspective, continued research on this compound can enhance our understanding of predator-prey dynamics and chemical defense strategies in insects. The sequestration of lucibufagins by predatory fireflies highlights complex ecological interactions and the transfer of chemical defenses across trophic levels. mdpi.com Studying the distribution and diversity of lucibufagins across different firefly species and their evolutionary history, potentially linked to the evolution of bioluminescence as a warning signal, offers valuable insights into chemical ecology and evolutionary biology. mdpi.comresearchgate.netoup.comwikipedia.org Furthermore, the presence of this compound in firefly nuptial gifts suggests unexplored roles in sexual selection and reproductive strategies, warranting further investigation into its effects on female physiology and reproductive success. mit.edu The potential of this compound as a natural insecticide or lead compound for pest control strategies also remains an area for future exploration. smolecule.com Utilizing museum specimens for chemical analysis presents a valuable, non-destructive approach to study the historical and geographical distribution of this compound and its analogs. mdpi.comresearchgate.net

Q & A

Q. What analytical methods are recommended for identifying lucibufagin C and its isomers in firefly metabolomes?

- Methodological Answer : Use liquid chromatography-high-resolution mass spectrometry (LC-HRAM-MS) coupled with hierarchical clustering of MS/MS spectra to differentiate structural isomers. Key parameters include a mass tolerance of ≤10 ppm and retention time (RT) alignment (ΔRT < 2 min). Software tools like MZmine2 and UNIFI are critical for spectral similarity searches and fragment pattern analysis . For example, fragment peaks at m/z 533.2386 (this compound backbone) and substitutions (e.g., acetylation or propylation) can distinguish isomers .

Q. How can researchers validate the purity and identity of newly isolated lucibufagins?

- Methodological Answer : Combine exact mass measurements (via HRAM-MS) with tandem MS/MS fragmentation patterns. For novel compounds, provide evidence of purity (e.g., chromatographic separation) and structural confirmation via nuclear magnetic resonance (NMR) if available. For known compounds, cross-reference with literature-reported RTs, m/z values, and fragmentation libraries .

Q. What are the common pitfalls in interpreting lucibufagin MS/MS data?

- Methodological Answer : Avoid misannotation due to adducts (e.g., sodium or potassium ions) or in-source fragmentation. Use negative controls (e.g., blank hemolymph extracts) and manual validation of spectral matches. Systematic errors (e.g., +10 ppm mass shifts in some runs) require recalibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in lucibufagin distribution across firefly taxa?

- Methodological Answer : Employ comparative metabolomics across species (e.g., Photinus pyralis vs. Atyphella lateralis) and life stages. Use molecular networking to identify lineage-specific compounds. For example, A. lateralis lacks P. pyralis-type lucibufagins but may produce structurally unknown analogs . Phylogenetic analysis of biosynthetic enzymes (e.g., CYP303 gene expansions) can clarify evolutionary origins .

Q. What experimental strategies are proposed for elucidating the lucibufagin biosynthetic pathway?

- Methodological Answer : Combine isotope-labeled precursor feeding (e.g., deuterated cholesterol) with transcriptomic profiling of candidate tissues (e.g., larval hemolymph). Prioritize cytochrome P450 enzymes (e.g., CYP303 family) for heterologous expression and functional assays due to their role in steroid diversification .

Q. How should researchers design studies to address conflicting reports on lucibufagin toxicity mechanisms?

- Methodological Answer : Use standardized bioassays (e.g., spider predation assays) with purified lucibufagins to isolate toxicity effects. Quantify dose-response relationships and compare structural analogs (e.g., monoacetylated vs. dipropylated isomers) to identify critical functional groups .

Methodological Challenges and Data Interpretation

Q. What computational tools are essential for analyzing large-scale lucibufagin metabolomics datasets?

- Methodological Answer : Use R-based pipelines (e.g., RGCxGC toolbox) for preprocessing and Python libraries (e.g., Metabolomics Workbench) for multivariate analysis. Hierarchical clustering and principal component analysis (PCA) can prioritize isomers with ecological or biosynthetic relevance .

Q. How can researchers reconcile discrepancies in lucibufagin quantification across studies?

- Methodological Answer : Standardize extraction protocols (e.g., solvent systems, tissue homogenization) and validate with spike-in controls. Report absolute quantification using stable isotope-labeled internal standards (e.g., deuterated this compound) .

Evolutionary and Ecological Context

Q. Why are lucibufagins absent in non-Lampyrinae fireflies, and what alternative defenses do these species employ?

Q. How does lucibufagin structural diversity correlate with ecological niche adaptation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.